molecular formula C11H15NO4S B3042351 Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate CAS No. 58827-89-7

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate

Cat. No. B3042351
Key on ui cas rn: 58827-89-7
M. Wt: 257.31 g/mol
InChI Key: GRAKPWQWJZKXEH-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

The solution of ethyl 2-(4-(methylsulfonamido)phenyl)acetate (200 mg, 0.77 mmol) and lithium hydroxide hydrate (130.4 mg, 3.11 mmol) in MeOH/H2O (10 mL, 1:1) was stirred at room temperature for 12 h. The reaction mixture was evaporated under reduced pressure. The residue was used for the next step without purification. LC-MS: m/z (M+H)=230.4
Quantity
200 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
130.4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=1)(=[O:4])=[O:3].O.[OH-].[Li+]>CO.O>[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:10][CH:11]=1)(=[O:4])=[O:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)OCC
Name
lithium hydroxide hydrate
Quantity
130.4 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used for the next step without purification

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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